molecular formula C10H13ClFN B1386452 (4-Chloro-2-fluorophenyl)isobutylamine CAS No. 1157402-70-4

(4-Chloro-2-fluorophenyl)isobutylamine

Cat. No. B1386452
CAS RN: 1157402-70-4
M. Wt: 201.67 g/mol
InChI Key: PELMMGOVLXBMQT-UHFFFAOYSA-N
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Description

“(4-Chloro-2-fluorophenyl)isobutylamine” is a chemical compound with the molecular formula C10H13ClFN. It has a molecular weight of 201.67 .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-2-fluorophenyl)isobutylamine” involves a benzene ring substituted with chlorine and fluorine atoms, and an isobutylamine group . Further details about its structure are not available in the retrieved resources.


Physical And Chemical Properties Analysis

“(4-Chloro-2-fluorophenyl)isobutylamine” has a predicted boiling point of 272.4±25.0 °C and a predicted density of 1.152±0.06 g/cm3. Its pKa is predicted to be 2.89±0.32 .

Scientific Research Applications

Synthesis of Fluorescent Probes

4-chloro-2-fluoro-N-(2-methylpropyl)aniline: is utilized in the synthesis of fluorescent probes, which are crucial in chemical biology. These probes are designed to emit fluorescence upon binding to specific biomolecules, enabling the study of molecular interactions and structures. They are widely used in drug discovery, cell imaging, environmental analysis, and medical applications due to their high sensitivity and versatility .

Organic Synthesis and Medicinal Chemistry

The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its benzylic position is reactive, allowing for various substitutions and modifications. This reactivity is exploited in medicinal chemistry to synthesize new drug candidates with potential therapeutic effects .

Development of Agrochemicals

In agrochemical research, 4-chloro-2-fluoro-N-(2-methylpropyl)aniline is used to create novel compounds that can act as pesticides or herbicides. The introduction of the chloro and fluoro groups can lead to the development of molecules with specific activities against a range of agricultural pests .

Material Science

This compound can be incorporated into polymers or other materials to impart specific properties, such as increased resistance to degradation or improved mechanical strength. Its inclusion in material science research paves the way for the development of advanced engineering materials .

Bioactive Substance Research

The unique structure of 4-chloro-2-fluoro-N-(2-methylpropyl)aniline makes it a candidate for the study of bioactive substances. It can be used to understand the interaction between small molecules and biological systems, which is essential in the discovery of new bioactive compounds .

Environmental Analysis

Due to its specific chemical properties, this compound can be used as a marker or tracer in environmental analysis. It can help in tracking the distribution and degradation of chemicals in various ecosystems, contributing to the understanding of environmental pollution and its impact .

properties

IUPAC Name

4-chloro-2-fluoro-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELMMGOVLXBMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-fluoro-N-(2-methylpropyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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